3-Methyl-1-(4-methylphenyl)butan-2-one

Overview

Description

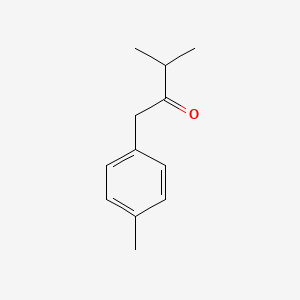

3-Methyl-1-(4-methylphenyl)butan-2-one is an organic compound with the molecular formula C12H16O. It is a ketone that features a butanone backbone with a methyl group and a 4-methylphenyl group attached. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(4-methylphenyl)butan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-methylacetophenone with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(4-methylphenyl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Organic Synthesis

3-Methyl-1-(4-methylphenyl)butan-2-one serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules. The compound can be transformed into alcohols through reduction and carboxylic acids through oxidation, among other transformations.

Pharmaceutical Industry

In medicinal chemistry, compounds with similar structures to this compound have shown potential biological activities. While specific data on the biological activity of this compound is limited, its structural characteristics suggest that it may influence enzyme activity and participate in metabolic pathways. It could serve as a precursor for drug development or as an active pharmaceutical ingredient.

Fragrance Industry

Due to its aromatic characteristics, this compound is utilized in the fragrance industry. Its pleasant scent profile makes it suitable for incorporation into perfumes and other scented products.

Case Study 1: Biochemical Interactions

Research has indicated that ketones like this compound can participate in various biochemical interactions. For example, studies on similar compounds have shown that they can affect neurotransmitter levels and enzyme activities, suggesting potential applications in neuropharmacology .

Case Study 2: Synthesis Optimization

A study published in the Journal of Organic Chemistry explored methods for synthesizing similar ketones efficiently while minimizing environmental impact. Techniques such as using less toxic catalysts and optimizing reaction conditions were highlighted as crucial for improving yields and reducing waste during synthesis .

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-methylphenyl)butan-2-one involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

3-Methyl-1-phenylbutan-2-one: Similar structure but lacks the methyl group on the phenyl ring.

4-Methylacetophenone: Contains a similar aromatic ring but with different substituents.

Isobutyrophenone: Similar backbone but different positioning of the methyl group.

Uniqueness

3-Methyl-1-(4-methylphenyl)butan-2-one is unique due to the presence of both a methyl group on the butanone backbone and a 4-methylphenyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

3-Methyl-1-(4-methylphenyl)butan-2-one, also known as isophorone , is a ketone with the molecular formula and a molecular weight of 176.259 g/mol. This compound has garnered attention in various fields, particularly in pharmacology, due to its notable biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a methyl group and a para-methylphenyl group attached to a butanone backbone. This arrangement contributes to its unique chemical behavior and potential applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 176.259 g/mol |

| Boiling Point | 205 °C |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly:

- Antiproliferative Effects : Studies have shown that compounds similar to this compound can inhibit the growth of cancer cells. For example, related compounds have demonstrated significant antiproliferative effects in MCF-7 breast cancer cells, with IC50 values ranging from 10–33 nM .

- Tubulin Destabilization : Some derivatives of this compound have been identified as potent microtubule-destabilizing agents. They interact at the colchicine-binding site on tubulin, leading to mitotic catastrophe in cancer cells .

- Potential Allergenic Properties : While it is used in various applications, its potential allergenic properties limit its use as a fragrance ingredient .

Synthesis Methods

Several synthetic routes have been developed for producing this compound, emphasizing its accessibility for research and industrial applications:

- Conventional Reflux Method : Utilizing traditional heating methods.

- Microwave-Assisted Synthesis : Enhancing reaction rates through microwave irradiation.

- Sonication Techniques : Employing ultrasonic waves to facilitate reactions.

These methods highlight the compound's versatility and potential for creating various derivatives .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative activity of novel compounds derived from isophorone against breast cancer cell lines. The results indicated that specific analogues exhibited significant cytotoxic effects, with mechanisms involving tubulin polymerization inhibition .

Case Study 2: Environmental Impact

Research has also focused on the environmental implications of using this compound in industrial applications. Its stability and degradation pathways were analyzed, revealing insights into its persistence in biological systems .

Properties

IUPAC Name |

3-methyl-1-(4-methylphenyl)butan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9(2)12(13)8-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTLCLHEAOPMKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051522 | |

| Record name | p-Tolyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-93-5 | |

| Record name | p-Tolyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.